



Application Note: Determining the EC50 of Tefinostat in Primary Patient Samples

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Compound of Interest		
Compound Name:	Tefinostat	
Cat. No.:	B1682000	Get Quote

Introduction

Tefinostat (CHR-2845) is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor with a unique targeting mechanism. It is a prodrug that is selectively cleaved into its active metabolite, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3] [4][5] The expression of hCE-1 is primarily restricted to cells of the monocyte/macrophage lineage, thereby concentrating the active HDAC inhibitor within these target cells and potentially reducing systemic toxicity.[2][3][4][5] This targeted approach has shown significant preclinical efficacy in hematological malignancies with monocytoid features, such as Acute Myeloid Leukemia (AML) with myelomonocytic (M4) or monocytic (M5) subtypes, and Chronic Myelomonocytic Leukemia (CMML).[2][3][4][5]

HDAC inhibitors, as a class of anti-cancer agents, function by preventing the deacetylation of histone and non-histone proteins. This leads to an accumulation of acetylated proteins, resulting in a more open chromatin structure and altered gene expression.[6][7] These changes can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis.[2][6]

This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of **Tefinostat** in primary patient-derived leukemia samples. The EC50 value is a critical parameter for assessing the potency of a drug and for understanding its therapeutic potential. The protocol described herein is based on established methodologies for evaluating the in vitro efficacy of HDAC inhibitors in primary cell cultures.



Data Presentation

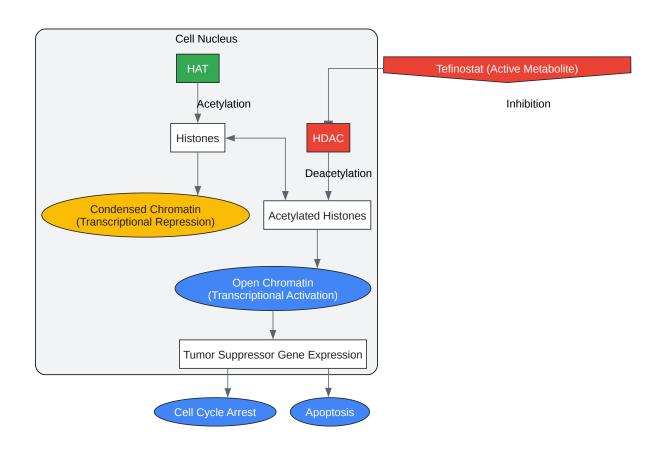
The following table summarizes the reported EC50 values for **Tefinostat** in primary patient samples from a study by Zabkiewicz et al. (2016).[2] This data highlights the selective efficacy of **Tefinostat** in AML subtypes with monocytic characteristics (M4/M5) and in CMML.

Patient Sample Type	Number of Samples (n)	Mean EC50 (μM)	Standard Deviation (µM)
M4/M5 AML	Not specified in abstract	1.1	+/- 1.8
Non-M4/M5 AML	Not specified in abstract	> 2.5 (defined as resistant)	-
CMML	7	1.9	+/- 1.6
Total AML & CMML	73	2.7	+/- 3.1

Signaling Pathway

Histone deacetylases (HDACs) play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors like the active form of **Tefinostat** block this action, resulting in hyperacetylation of histones, a more relaxed chromatin state, and the expression of tumor suppressor genes. This can lead to cell cycle arrest and apoptosis.





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Caption: Mechanism of action of **Tefinostat** via HDAC inhibition.

Experimental Protocols

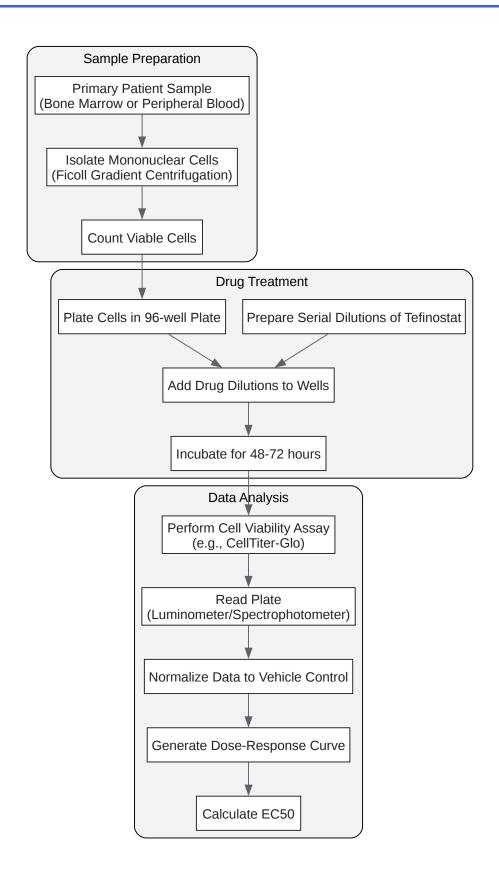


Protocol: Determination of Tefinostat EC50 in Primary Leukemia Cells

This protocol outlines the steps for treating primary patient-derived leukemia cells with a range of **Tefinostat** concentrations to determine the EC50 value using a cell viability assay.

- 1. Materials and Reagents
- Primary mononuclear cells (MNCs) isolated from bone marrow or peripheral blood of leukemia patients (AML or CMML).
- Ficoll-Paque PLUS (or similar density gradient medium)
- RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
- Recombinant human cytokines (e.g., IL-3, G-CSF, GM-CSF optional, depending on cell type and experimental design)
- Tefinostat (CHR-2845)
- Dimethyl sulfoxide (DMSO) for drug stock preparation
- 96-well flat-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS assay, or Annexin V/PI staining for flow cytometry)
- Phosphate Buffered Saline (PBS)
- Hemocytometer or automated cell counter
- Microplate reader (for colorimetric or luminescent assays) or flow cytometer
- 2. Experimental Workflow





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Caption: Experimental workflow for EC50 determination.



- 3. Step-by-Step Procedure
- a. Preparation of Primary Cells
- Isolate mononuclear cells (MNCs) from fresh patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Wash the isolated MNCs twice with sterile PBS.
- Resuspend the cell pellet in complete RPMI-1640 medium.
- Perform a viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.
- Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
- b. Preparation of **Tefinostat** Stock and Dilutions
- Prepare a high-concentration stock solution of **Tefinostat** (e.g., 10 mM) in sterile DMSO.[1]
 Aliquot and store at -80°C.
- On the day of the experiment, thaw an aliquot of the **Tefinostat** stock solution.
- Prepare a series of working drug dilutions in complete RPMI-1640 medium. A typical 2-fold or 3-fold serial dilution series might range from 10 μ M to 0.01 μ M.
- Also prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
- c. Cell Plating and Drug Treatment
- Seed 50 μ L of the cell suspension (5 x 10^4 cells) into the wells of a 96-well flat-bottom plate.
- Add 50 μL of the appropriate Tefinostat dilution or vehicle control to each well to achieve the final desired concentrations.



- Set up each concentration and the vehicle control in triplicate.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 to 72 hours.
- d. Cell Viability Assay (Example: CellTiter-Glo®)
- Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a microplate reader.
- e. Data Analysis and EC50 Calculation
- Average the triplicate readings for each drug concentration and the vehicle control.
- Subtract the background luminescence (wells with medium only).
- Normalize the data by expressing the viability of the drug-treated cells as a percentage of the vehicle-treated control cells:
 - % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
- Plot the % Viability against the logarithm of the Tefinostat concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and determine the EC50 value. The EC50 is the concentration of **Tefinostat** that reduces cell viability by 50%.

Conclusion

This application note provides a comprehensive protocol for determining the EC50 of **Tefinostat** in primary patient-derived leukemia cells. The targeted mechanism of **Tefinostat**,



reliant on hCE-1 expression, underscores the importance of assessing its efficacy in specific patient populations. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of **Tefinostat** in hematological malignancies. Accurate determination of EC50 values is a critical step in the preclinical evaluation of this promising targeted agent.

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